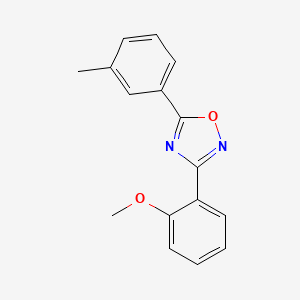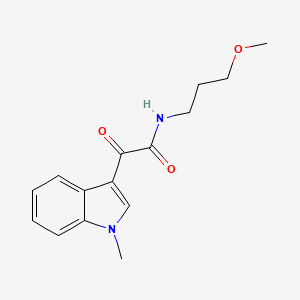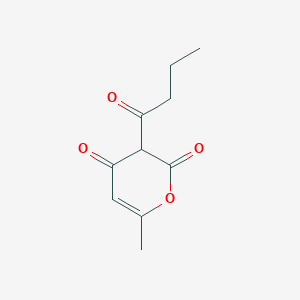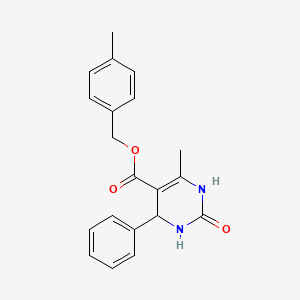![molecular formula C18H27NO6 B5216969 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate, also known as EPP, is a chemical compound that has gained importance in scientific research due to its potential therapeutic applications. EPP is a piperidine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of ion channels. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to modulate ion channels, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects:
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with neurodegenerative diseases. 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has also been shown to inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
One advantage of using 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in lab experiments is that it has been shown to have potential therapeutic applications for neurodegenerative diseases and chronic pain. This makes it an attractive target for drug development. However, one limitation is that the synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires expertise in organic chemistry. This may limit its availability for use in lab experiments.
未来方向
There are several potential future directions for research on 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. One area of research could focus on the development of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate-based drugs for the treatment of neurodegenerative diseases and chronic pain. Another area of research could focus on the elucidation of the mechanism of action of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. This could provide insights into the potential therapeutic applications of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate in animal models and clinical trials.
合成方法
The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate involves a multi-step process that begins with the reaction of 2-ethoxyphenol with epichlorohydrin to produce 3-(2-ethoxyphenoxy)propyl chloride. This intermediate is then reacted with piperidine to produce 1-[3-(2-ethoxyphenoxy)propyl]piperidine. Finally, this compound is reacted with oxalic acid to produce the oxalate salt of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate. The synthesis of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with these diseases.
Another area of research has focused on the potential use of 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate as an analgesic. Studies have shown that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate can inhibit the activity of nociceptive neurons, which are involved in the transmission of pain signals. This suggests that 1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate may have potential as a treatment for chronic pain.
属性
IUPAC Name |
1-[3-(2-ethoxyphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-2-18-15-9-4-5-10-16(15)19-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGWZXFLSABKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)


![4,4,8-trimethyl-1-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5216987.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216988.png)